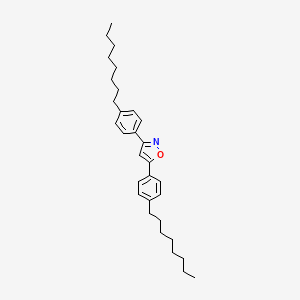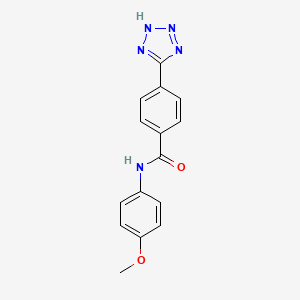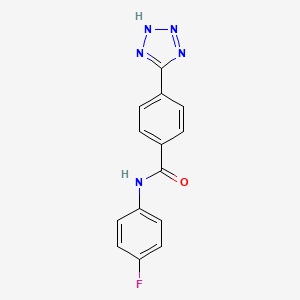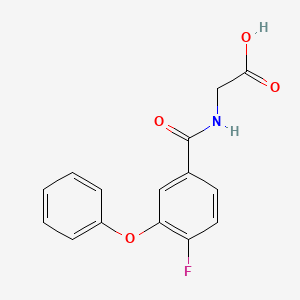
5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one is a complex organic compound that features both an indole and a cyclohexenone moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The cyclohexenone structure adds further versatility, making this compound a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one typically involves the formation of the indole ring followed by its attachment to the cyclohexenone structure. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone under acidic conditions . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for such complex molecules often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of microwave irradiation to reduce reaction times and improve yields . The use of reusable catalysts like sodium bisulfate is also common in industrial settings to make the process more economical and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and fragrances.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as cell signaling and gene expression . The cyclohexenone structure can participate in nucleophilic addition reactions, further modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-3-(phenylamino)-cyclohex-2-enone: Similar structure but with a phenylamino group instead of an indole.
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
Uniqueness
What sets 5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one apart is its unique combination of an indole and a cyclohexenone moiety. This dual structure allows it to participate in a broader range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
662109-86-6 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H19NO/c1-11-14-6-4-5-7-15(14)18-16(11)12-8-13(19)10-17(2,3)9-12/h4-8,18H,9-10H2,1-3H3 |
Clave InChI |
CYOJDGQVMSPFLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=CC=CC=C12)C3=CC(=O)CC(C3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)
![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)

![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)
![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)
![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)

![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)




